(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thioxothiazolidin-4-one core, a benzylidene group, and multiple functional groups, including methoxy, morpholino, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thioxothiazolidin-4-one structure. One common approach is to react a suitable thiazolidine derivative with a phenyl-substituted aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The thioxothiazolidin-4-one core can be reduced to form thiazolidine derivatives.
Substitution: : The methoxy and morpholino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroxybenzene derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Substituted methoxy and morpholino derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving thiazolidinone derivatives.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and core structure. Similar compounds include other thioxothiazolidin-4-one derivatives and benzylidene derivatives. These compounds may have similar applications but differ in their chemical properties and biological activities.
List of Similar Compounds
Thioxothiazolidin-4-one derivatives
Benzylidene derivatives
Phenyl-substituted thiazolidines
Properties
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-28-19-13-16(7-8-18(19)30-15-21(26)24-9-11-29-12-10-24)14-20-22(27)25(23(31)32-20)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMDEBGMVKGQT-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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